Cas no 1448078-01-0 (N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide)

N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-Phenyl-4-(2-pyridinyloxy)-1-piperidinecarboxamide
- N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
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- Inchi: 1S/C17H19N3O2/c21-17(19-14-6-2-1-3-7-14)20-12-9-15(10-13-20)22-16-8-4-5-11-18-16/h1-8,11,15H,9-10,12-13H2,(H,19,21)
- InChI Key: ZALGRXUSRHQRGW-UHFFFAOYSA-N
- SMILES: N1(C(NC2=CC=CC=C2)=O)CCC(OC2=NC=CC=C2)CC1
Experimental Properties
- Density: 1.245±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 511.9±50.0 °C(Predicted)
- pka: 14.15±0.70(Predicted)
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-0283-5μmol |
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1448078-01-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6359-0283-10mg |
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1448078-01-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6359-0283-2mg |
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1448078-01-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6359-0283-15mg |
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1448078-01-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6359-0283-4mg |
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1448078-01-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6359-0283-20mg |
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1448078-01-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6359-0283-50mg |
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1448078-01-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6359-0283-75mg |
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1448078-01-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6359-0283-2μmol |
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1448078-01-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6359-0283-40mg |
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1448078-01-0 | 40mg |
$140.0 | 2023-09-09 |
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide Related Literature
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
Additional information on N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
Introduction to N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS No. 1448078-01-0)
N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide, with the CAS number 1448078-01-0, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a piperidine ring, combined with a phenyl and pyridinyl moiety, makes it a versatile scaffold for designing novel therapeutic agents.
The compound's structure consists of several key functional groups that contribute to its reactivity and biological activity. The piperidine-1-carboxamide moiety is known for its role in enhancing the solubility and bioavailability of pharmaceuticals, while the phenyl group can provide additional binding interactions with biological targets. The pyridin-2-yloxy substituent introduces a polar aromatic ring that can modulate the compound's pharmacokinetic profile.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various kinases and enzymes involved in cancer and inflammatory diseases. N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has shown promise in this context, particularly as a potential inhibitor of Janus kinases (JAKs). JAKs are involved in signal transduction pathways that regulate immune responses, making them attractive targets for therapeutic intervention. Preclinical studies have demonstrated that compounds with similar structures can modulate JAK activity, leading to reduced inflammation and improved treatment outcomes.
The compound's mechanism of action likely involves competitive inhibition of the ATP-binding site on JAK enzymes. This interaction disrupts downstream signaling pathways, ultimately leading to decreased pro-inflammatory cytokine production. The combination of the piperidine and pyridinyl groups may enhance binding affinity by optimizing van der Waals interactions and hydrogen bonding networks within the enzyme active site.
Recent advances in computational chemistry have enabled more accurate predictions of binding affinities and pharmacokinetic properties. Molecular docking studies using N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide have identified key residues in the JAK enzyme that contribute to its binding affinity. These insights have guided the design of next-generation analogs with improved selectivity and reduced off-target effects.
The synthesis of N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization processes. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has allowed for more efficient and scalable production. These methods ensure high purity and yield, which are critical for pharmaceutical applications.
In vitro studies have revealed that N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide exhibits significant inhibitory activity against various JAK isoforms. Notably, it shows higher selectivity for JAK2 over JAK3, which is important for minimizing side effects associated with immunosuppression. This selectivity profile makes it a promising candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Epidemiological studies have linked chronic inflammation to an increased risk of various chronic diseases, including cardiovascular disorders and autoimmune conditions. By modulating JAK signaling pathways, N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide may offer a novel therapeutic approach to managing these conditions. Its ability to inhibit pro-inflammatory cytokine production could lead to significant improvements in patient outcomes.
The development of new drug candidates is often hampered by issues related to bioavailability and metabolic stability. However, the structural features of N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide may contribute to improved pharmacokinetic properties. The piperidine ring enhances solubility, while the phenyl group can protect against rapid degradation by metabolic enzymes.
Ongoing clinical trials are evaluating the efficacy and safety of compounds with similar structures in patients with autoimmune diseases. Preliminary results suggest that these agents can significantly reduce disease activity without major adverse effects. These findings support further investigation into the potential of N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide as a therapeutic agent.
The future direction of research on N-phenyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide includes exploring its potential in combination therapies. By pairing it with other anti-inflammatory agents or immunomodulators, researchers may enhance its therapeutic efficacy while minimizing resistance development. Additionally, investigating its role in other disease models could uncover new applications beyond autoimmune disorders.
In conclusion, N-phényl -4-(pyridine -2 -yloxy) piperidine -1 -carboxamide (CAS No .1448078 -01 -0) is a promising compound with significant potential in pharmaceutical development . Its unique structure , combined with preclinical evidence supporting its anti-inflammatory activity , makes it an attractive candidate for treating chronic inflammatory diseases . Further research is warranted to fully elucidate its mechanism of action , optimize its pharmacokinetic properties , and translate these findings into clinical applications .
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